![molecular formula C24H25N5O4 B2924761 3-(2-methoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877797-19-8](/img/structure/B2924761.png)
3-(2-methoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
3-(2-methoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H25N5O4 and its molecular weight is 447.495. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bromophenols and Nucleoside Base Couplings
Research has identified compounds where bromophenols are coupled with nucleoside bases, highlighting the structural complexity and potential for diverse biological activities within marine sources like red algae. These compounds, including brominated tetrahydroisoquinolines and tyrosine derivatives, have been isolated and characterized, suggesting a potential for exploring novel chemical entities with unique properties for scientific research (Ma et al., 2007).
Synthesis of Purine Derivatives
The synthesis of purine derivatives has been a subject of study, where specific methodologies allow for the creation of compounds with potential therapeutic applications. For instance, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones provides insights into chemical processes that could be relevant for the synthesis and study of the compound (Simo et al., 1998).
Biological Activity Studies
Studies on substituted pyridines and purines containing 2,4-thiazolidinedione reveal the process of designing and synthesizing compounds for evaluating their biological activities, such as hypoglycemic and hypolipidemic effects in models of diabetes and obesity. This approach underlines the importance of chemical modifications in purine structures for achieving desired biological outcomes (Kim et al., 2004).
Adenosine Receptor Studies
Research involving tricyclic pyrimido- and pyrazinoxanthines at human and rat adenosine receptors highlights the significance of purine derivatives in modulating receptor activity. The study of structure-activity relationships and docking experiments offers insights into how modifications in purine structures can influence binding affinities and selectivity across receptor subtypes (Szymańska et al., 2016).
Anti-inflammatory and Analgesic Activities
The examination of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones for their anti-inflammatory activity provides a model for assessing the potential therapeutic benefits of purine modifications. Such studies not only contribute to the understanding of the compound's possible applications in inflammation but also highlight the broader implications of purine derivatives in medicinal chemistry (Kaminski et al., 1989).
properties
IUPAC Name |
3-(2-methoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-26-21-20(22(30)29(24(26)31)15-16-32-2)28-14-6-13-27(23(28)25-21)17-9-11-19(12-10-17)33-18-7-4-3-5-8-18/h3-5,7-12H,6,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPYEDUYSLNGJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
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